molecular formula C13H15NO4 B11784555 Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate

Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate

Cat. No.: B11784555
M. Wt: 249.26 g/mol
InChI Key: LRGQGEUEXZMTRQ-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Amino Group: The amino group can be introduced via a nitration reaction followed by reduction.

    Esterification: The carboxylate group is introduced through an esterification reaction using methanol and an acid catalyst.

    Isopropoxy Substitution: The isopropoxy group is introduced through an etherification reaction using isopropanol and an appropriate base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides and amines, often in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

  • Methyl 5-amino-3-methoxybenzofuran-2-carboxylate
  • Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate
  • Methyl 5-amino-3-propoxybenzofuran-2-carboxylate

Comparison: Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate is unique due to the presence of the isopropoxy group, which can influence its biological activity and chemical reactivity. Compared to its methoxy, ethoxy, and propoxy analogs, the isopropoxy derivative may exhibit different pharmacokinetic properties, such as increased lipophilicity and altered metabolic stability.

Biological Activity

Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, drawing on diverse sources and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H15NO4
  • Molecular Weight : 251.26 g/mol
  • CAS Number : Not specified in available literature

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. The structural characteristics of this compound suggest potential for similar activities.

  • Mechanism of Action :
    • Compounds with benzofuran structures have shown to inhibit cell proliferation in various cancer cell lines, including leukemia and breast cancer cells. The proposed mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Case Studies :
    • A study on related benzofuran compounds demonstrated that modifications at specific positions can enhance antiproliferative effects. For instance, the introduction of amino groups has been correlated with increased activity against HL60 leukemia cells .

Enzyme Inhibition

Research has also explored the enzyme inhibition potential of this compound:

  • Enzymatic Targets :
    • Similar compounds have been identified as inhibitors of various enzymes, including kinases and proteases, which are critical in cancer progression and metastasis .
  • Inhibitory Effects :
    • The compound may exhibit allosteric inhibition characteristics, which can modulate enzyme activity without directly competing with substrate binding sites, thus providing a novel approach to drug design .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

ModificationEffect on Activity
Amino Group AdditionIncreased antiproliferative activity
Isopropoxy GroupPotentially enhances lipophilicity and bioavailability

Research Findings

  • In Vitro Studies :
    • In vitro assays have shown that derivatives with amino substitutions often lead to higher cytotoxicity against cancer cell lines compared to their parent compounds .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies indicate that modifications can affect the compound's stability and half-life in biological systems, impacting its therapeutic efficacy .

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl 5-amino-3-propan-2-yloxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H15NO4/c1-7(2)17-11-9-6-8(14)4-5-10(9)18-12(11)13(15)16-3/h4-7H,14H2,1-3H3

InChI Key

LRGQGEUEXZMTRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(OC2=C1C=C(C=C2)N)C(=O)OC

Origin of Product

United States

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